Cas no 117860-54-5 (3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid)

3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid
- 1H-Pyrazole-5-carboxylicacid, 3-amino-1-methyl-
- 5-AMINO-2-METHYL-2H-PYRAZOLE-3-CARBOXYLIC ACID
- 1-methyl-3-aminopyrazole-5-carboxylic acid
- 3-amino-1-methylpyrazole-5-carboxylic acid
- AC1NRYXK
- ACMC-20mnh1
- CTK0H3107
- SBB022937
- SureCN1663229
- 1H-Pyrazole-5-carboxylicacid,3-amino-1-methyl-(9CI)
- 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride
- AKOS000309012
- DTXSID50416036
- CS-0308934
- FT-0768057
- 5-amino-2-methylpyrazole-3-carboxylic acid
- EN300-141563
- Z1198171405
- SCHEMBL1663229
- 3-amino-1-methyl-1H-pyrazole-5-carboxylicacid
- 117860-54-5
- InChI=1/C5H7N3O2/c1-8-3(5(9)10)2-4(6)7-8/h2H,1H3,(H2,6,7)(H,9,10
- MFCD06805281
- 1H-Pyrazole-5-carboxylic acid, 3-amino-1-methyl-
-
- MDL: MFCD06805281
- インチ: InChI=1S/C5H7N3O2/c1-8-3(5(9)10)2-4(6)7-8/h2H,1H3,(H2,6,7)(H,9,10)
- InChIKey: UYTYLLQCQDBCDW-UHFFFAOYSA-N
- SMILES: CN1C(=CC(=N)N1)C(=O)O
計算された属性
- 精确分子量: 141.05391
- 同位素质量: 141.054
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 150
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.1A^2
- XLogP3: -0.3
じっけんとくせい
- PSA: 81.14
3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM308134-1g |
3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid |
117860-54-5 | 95% | 1g |
$491 | 2021-08-18 | |
Fluorochem | 036145-10g |
3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid |
117860-54-5 | 95% | 10g |
£2246.00 | 2022-03-01 | |
TRC | A615303-100mg |
3-Amino-1-methyl-1H-pyrazole-5-carboxylic Acid |
117860-54-5 | 100mg |
$ 230.00 | 2022-06-08 | ||
TRC | A615303-50mg |
3-Amino-1-methyl-1H-pyrazole-5-carboxylic Acid |
117860-54-5 | 50mg |
$ 160.00 | 2022-06-08 | ||
Enamine | EN300-141563-250mg |
3-amino-1-methyl-1H-pyrazole-5-carboxylic acid |
117860-54-5 | 95.0% | 250mg |
$155.0 | 2023-09-30 | |
Enamine | EN300-141563-5000mg |
3-amino-1-methyl-1H-pyrazole-5-carboxylic acid |
117860-54-5 | 95.0% | 5000mg |
$841.0 | 2023-09-30 | |
Fluorochem | 036145-1g |
3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid |
117860-54-5 | 95% | 1g |
£468.00 | 2022-03-01 | |
abcr | AB499771-250mg |
3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid, 95%; . |
117860-54-5 | 95% | 250mg |
€292.00 | 2025-02-19 | |
abcr | AB499771-1g |
3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid, 95%; . |
117860-54-5 | 95% | 1g |
€520.00 | 2025-02-19 | |
Enamine | EN300-141563-500mg |
3-amino-1-methyl-1H-pyrazole-5-carboxylic acid |
117860-54-5 | 95.0% | 500mg |
$246.0 | 2023-09-30 |
3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid 関連文献
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
3-Amino-1-methyl-1H-pyrazole-5-carboxylic acidに関する追加情報
Research Briefing on 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 117860-54-5): Recent Advances and Applications
3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 117860-54-5) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the design of kinase inhibitors and antimicrobial agents. This briefing provides an overview of the latest research findings, focusing on the compound's synthesis, biological activities, and therapeutic potential.
One of the most notable advancements in the study of 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid is its role in the development of kinase inhibitors. Kinases are critical targets in the treatment of various cancers and inflammatory diseases. Researchers have successfully utilized this compound as a building block to synthesize novel kinase inhibitors with improved selectivity and potency. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid exhibited promising inhibitory activity against EGFR (Epidermal Growth Factor Receptor) mutants, which are often implicated in non-small cell lung cancer (NSCLC).
In addition to its applications in oncology, 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid has also been explored for its antimicrobial properties. A recent study in Bioorganic & Medicinal Chemistry Letters reported that certain derivatives of this compound displayed potent activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, making it a potential candidate for the development of new antibiotics.
The synthesis of 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid has also seen significant improvements. Traditional methods often involved multi-step reactions with low yields, but recent advancements in green chemistry have led to more efficient and environmentally friendly synthetic routes. For example, a 2022 publication in Organic Process Research & Development described a one-pot synthesis method that significantly reduced waste and improved yield, making the compound more accessible for large-scale pharmaceutical applications.
Despite these promising developments, challenges remain in the optimization of 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid derivatives for clinical use. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed through further research. However, the compound's structural flexibility and demonstrated biological activities make it a valuable scaffold for future drug discovery efforts.
In conclusion, 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 117860-54-5) continues to be a focal point in chemical biology and pharmaceutical research. Its applications in kinase inhibition and antimicrobial therapy, coupled with advancements in synthetic methodologies, underscore its potential as a key player in the development of next-generation therapeutics. Ongoing research is expected to further elucidate its mechanisms of action and expand its utility in addressing unmet medical needs.
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